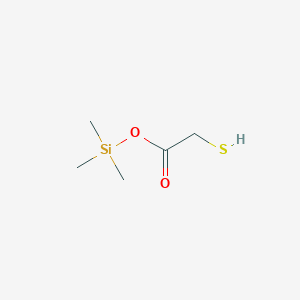

Trimethylsilyl sulfanylacetate

Description

Trimethylsilyl sulfanylacetate is a silylated thioester compound characterized by a sulfanyl (thioether) group and a trimethylsilyl (TMS) ester moiety. This compound is utilized in organic synthesis for introducing sulfur-containing functional groups, serving as a precursor for thioesters or protecting-group strategies. Its molecular weight is 192.35 g/mol, and it is commercially available from global suppliers .

Propriétés

Numéro CAS |

6398-65-8 |

|---|---|

Formule moléculaire |

C5H12O2SSi |

Poids moléculaire |

164.30 g/mol |

Nom IUPAC |

trimethylsilyl 2-sulfanylacetate |

InChI |

InChI=1S/C5H12O2SSi/c1-9(2,3)7-5(6)4-8/h8H,4H2,1-3H3 |

Clé InChI |

YLMHHMHQJKWRAT-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)OC(=O)CS |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimethylsilyl sulfanylacetate can be synthesized through the reaction of mercaptoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of trimethylsilyl sulfanylacetate involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity and yield .

Analyse Des Réactions Chimiques

Cyclization Reactions

Trimethylsilyl sulfanylacetate undergoes cyclization under acidic or Lewis acidic conditions, analogous to related silylated propargyl derivatives. For instance, in the presence of TMSOTf and triethylamine (Et₃N), silylated propargyl carboxylates undergo alkylation followed by acid-catalyzed cyclization to form furans . While this specific reaction involves propargyl groups, the sulfanyl moiety in trimethylsilyl sulfanylacetate may similarly participate in nucleophilic cyclization, particularly under conditions that generate triflic acid (HOTf) via hydrolysis of TMSOTf .

Proposed Mechanism

-

Alkylation : The sulfanyl group attacks an electrophilic carbon (e.g., carbonyl carbons).

-

Cyclization : Acid-catalyzed intramolecular cyclization forms a five-membered ring.

-

Desilylation : TMS groups are cleaved under acidic conditions, releasing triflic acid .

Mukaiyama Aldol Reactions

Trimethylsilyl sulfanylacetate can participate in Mukaiyama aldol reactions under conditions involving TMSOTf and Et₃N. In analogous systems, silyl enol ethers (generated in situ) react with carbonyl compounds to form β-hydroxy esters with high syn-selectivity . For example:

Nucleophilic Substitution

The sulfanyl sulfur in trimethylsilyl sulfanylacetate can act as a nucleophile in substitution reactions. For example, in cyclocondensation reactions with hydrazones, sulfanyl groups attack carbonyl carbons to form intermediates that undergo intramolecular cyclization . This reactivity is analogous to thiol-based nucleophilic attacks.

Example Reaction Pathway

-

Nucleophilic Attack : Sulfanyl group attacks a hydrazone carbonyl.

-

Cyclization : Intramolecular cyclization forms a thiadiazinone ring .

Deprotection and Desilylation

Trimethylsilyl groups are labile under acidic or fluoride-containing conditions. Desilylation can occur via:

-

Acidic hydrolysis : HCl in aqueous THF .

This property allows precise control over reaction intermediates in multistep syntheses.

Protecting Group Chemistry

The TMS groups in trimethylsilyl sulfanylacetate enable selective protection of reactive sites during synthesis. For instance, in aldol reactions, silylation stabilizes enolate intermediates, preventing side reactions .

Limitations and Challenges

-

Instability : TMS groups are prone to hydrolysis under acidic or aqueous conditions, requiring careful control of reaction media .

-

Artifact Formation : Over-silylation or side reactions can generate unwanted byproducts, necessitating purification steps .

Experimental Considerations

-

Reagents : TMSOTf, Et₃N, TiCl₄, or TBAF are critical for activating or deprotecting the compound.

-

Solvents : CH₂Cl₂ or THF are preferred due to their compatibility with silylation and acid/base conditions .

-

Workup : Neutralization with aqueous solutions or silica gel chromatography is often required .

Trimethylsilyl sulfanylacetate exemplifies the utility of silyl-protected thiols in organic synthesis. Its participation in cyclization, aldol additions, and nucleophilic substitutions highlights its versatility, while its TMS groups provide tunable stability and reactivity. Further exploration of its reactivity under diverse catalytic conditions could expand its applications in heterocyclic and pharmaceutical chemistry.

Applications De Recherche Scientifique

Trimethylsilyl sulfanylacetate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of trimethylsilyl sulfanylacetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Research Findings

- Trimethylsilyl Triflate is superior to other silylating agents (e.g., TMS chloride) in catalytic efficiency for activating alcohols, but its water sensitivity necessitates strict anhydrous conditions .

- Ethyl (trimethylsilyl)acetate exhibits regioselectivity in silylation reactions, with HMPA additives increasing O-silylation yields to 90% .

- Sulfur-containing silyl esters like Ethyl [(trimethylsilyl)sulfanyl]acetate are understudied but hold promise in organosulfur chemistry due to their dual functional group compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.